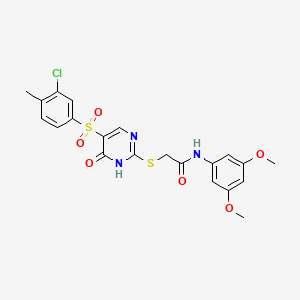
2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O6S2 and its molecular weight is 509.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide is a complex organic molecule with potential biological activity due to its unique structural features. It contains a pyrimidine ring, a sulfonyl group, and an acetamide moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure
The molecular formula of the compound is C20H18ClN3O4S, with a molecular weight of approximately 496.0 g/mol. The intricate structure includes various functional groups that enhance its chemical reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. Pyrimidine derivatives are known for their broad-spectrum activity against various pathogens, including bacteria and fungi.
-
Antibacterial Effects :
- A study highlighted that pyrimidine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The compound may share similar mechanisms of action.
- The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.21 μM against pathogens like Pseudomonas aeruginosa and Escherichia coli .
- Antifungal Effects :
Anticancer Activity
Pyrimidine derivatives are also recognized for their anticancer properties. Studies have shown that certain modifications in the pyrimidine structure can enhance cytotoxicity against cancer cell lines.
- Mechanisms of Action :
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to its structural components:
| Structural Feature | Biological Activity |
|---|---|
| Pyrimidine ring | Antimicrobial, anticancer |
| Sulfonyl group | Enhances solubility and bioavailability |
| Acetamide moiety | Modulates interaction with biological targets |
This relationship is crucial for understanding how modifications to the compound could lead to improved efficacy or reduced toxicity.
Case Studies
Several studies have focused on related compounds with promising results:
-
Study on Thiazolopyridines :
- A series of thiazolopyridine derivatives were synthesized and evaluated for antimicrobial activity. The most active compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting that structural similarities might confer comparable properties to our compound .
- Pyrimidine Derivatives Review :
特性
CAS番号 |
1223925-95-8 |
|---|---|
分子式 |
C21H20ClN3O6S2 |
分子量 |
509.98 |
IUPAC名 |
2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C21H20ClN3O6S2/c1-12-4-5-16(9-17(12)22)33(28,29)18-10-23-21(25-20(18)27)32-11-19(26)24-13-6-14(30-2)8-15(7-13)31-3/h4-10H,11H2,1-3H3,(H,24,26)(H,23,25,27) |
InChIキー |
UAJAAKDTYYSPQS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC(=C3)OC)OC)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















